Dibenzosuberone oxime
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c17-16-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-8,17H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNLMOBUYHLZQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=NO)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00170494 | |
| Record name | 5H-Dibenzo(a,d)cyclohepten-5-one, 10,11-dihydro-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00170494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1785-74-6 | |
| Record name | Dibenzocycloheptenone oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1785-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5H-Dibenzo(a,d)cyclohepten-5-one, 10,11-dihydro-, oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001785746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzosuberone oxime | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86155 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 5H-Dibenzo(a,d)cyclohepten-5-one, 10,11-dihydro-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00170494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.674 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Dibenzosuberone Oxime and Its Analogues
Direct Oxime Formation from Dibenzosuberone (B195587)
The most straightforward pathway to dibenzosuberone oxime involves the reaction of dibenzosuberone with a source of hydroxylamine (B1172632). niscpr.res.inchembk.com This reaction is a classic condensation, forming a carbon-nitrogen double bond characteristic of an oxime.
The standard and widely reported method for preparing this compound is the condensation reaction between dibenzosuberone and hydroxylamine hydrochloride. wiley.comniscpr.res.in This reaction is versatile and can be adapted for various analogues, including substituted dibenzosuberone derivatives. mdpi.comresearchgate.net The process involves heating the ketone with hydroxylamine hydrochloride in the presence of a base. mdpi.com
The efficiency of the oximation of dibenzosuberone is highly dependent on the reaction conditions. The choice of solvent, temperature, and pH plays a critical role in reaction rate and yield.
Solvent Media: Alcoholic solvents are commonly employed. For instance, the synthesis of 3,7-dibromo-dibenzosuberone oxime is successfully carried out in absolute ethanol (B145695). mdpi.comresearchgate.net The use of an alcohol as a co-solvent can help to solubilize both the ketone and the hydroxylamine salt, facilitating the reaction. google.com While aqueous media can be used for some oximation reactions, often in the context of green chemistry, alcoholic or biphasic systems are traditional choices. google.comijprajournal.com
Temperature: The reaction often requires elevated temperatures to proceed at a reasonable rate, typically conducted under reflux. mdpi.comresearchgate.net For example, the oximation of 3,7-dibromodibenzosuberone in ethanol is performed at reflux for an extended period. mdpi.com However, some methods for other ketones have been developed at room temperature, although this may require very long reaction times, especially for hindered ketones. osti.gov
pH Modulation: The reaction is sensitive to pH. The formation of the oxime is catalyzed by both acids and bases. researchgate.net The reaction requires the liberation of free hydroxylamine from its hydrochloride salt, which is accomplished by adding a base. The pH must be controlled; strongly acidic conditions can lead to hydrolysis of the product, while strongly basic conditions can have other undesired effects. The reaction is typically carried out under mildly basic conditions, achieved by the addition of a suitable base like pyridine (B92270) or sodium acetate (B1210297). mdpi.comclockss.org
Table 1: Reaction Conditions for the Synthesis of this compound Analogues
| Reactant | Reagents | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| 3,7-Dibromodibenzosuberone | Hydroxylamine hydrochloride, Pyridine | Absolute Ethanol | Reflux | 124 hours | Not specified | mdpi.com |
Basic catalysts are essential in the oximation reaction when using hydroxylamine hydrochloride. Their primary function is to neutralize the hydrogen chloride liberated from the hydroxylamine salt, thus freeing the hydroxylamine nucleophile to attack the carbonyl carbon of the ketone. niscpr.res.in
Pyridine: Pyridine is a commonly used base for this transformation. In the synthesis of 3,7-dibromo-dibenzosuberone oxime, pyridine is added along with hydroxylamine hydrochloride to the ethanolic solution of the ketone. mdpi.comresearchgate.net It acts as both a base and, potentially, a catalyst for the condensation step.
Sodium Acetate: Sodium acetate is another effective base for this purpose. It reacts with hydroxylamine hydrochloride to generate free hydroxylamine and acetic acid, creating a buffered system that maintains a suitable pH for the reaction. clockss.org
Other Bases: Other bases like potassium carbonate have also been utilized in the synthesis of derivatives from this compound, highlighting the flexibility in the choice of base depending on the specific substrate and reaction conditions. mdpi.comnih.gov
Dibenzosuberone can be considered a sterically hindered ketone due to its tricyclic structure, which can slow the rate of oximation compared to simpler ketones. google.comnih.gov The reactivity of ketones in oximation is known to be highly dependent on structural factors, with hindered ketones reacting significantly slower. google.com
Strategies to overcome this hindrance include:
Prolonged Reaction Times and Excess Reagents: A common approach is to use a large excess of the oximation agent (hydroxylamine hydrochloride) and the base (pyridine) and to extend the reaction time significantly. For the oximation of 3,7-dibromodibenzosuberone, a total of eight equivalents of hydroxylamine hydrochloride and pyridine were used in two portions over a period of 124 hours under reflux to drive the reaction to completion. mdpi.comnih.gov
Stronger Reaction Conditions: While high temperatures are common, other methods for highly hindered ketones involve using a strong base system, such as potassium 2-methyl-2-butoxide in 2-methyl-2-butanol, though this may require reaction times spanning several months at room temperature. google.com
Alternative Catalytic Systems: For hindered ketones in general, specific catalytic systems have been developed, such as using a ruthenium pincer catalyst that first oxidizes an alcohol to the ketone in situ, which then condenses with hydroxylamine. rsc.org While not reported specifically for dibenzosuberone, these represent advanced strategies for challenging substrates.
In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods, and oxime synthesis is no exception. ijprajournal.comnih.gov Green chemistry approaches aim to reduce waste, eliminate the use of hazardous solvents, and improve energy efficiency. numberanalytics.comnih.gov These methods are advantageous as they often simplify work-up procedures and reduce pollution. nih.gov
A prominent green methodology applicable to oxime synthesis is the use of solvent-free reaction conditions, often facilitated by grinding. nih.govnih.gov This technique, known as grindstone chemistry or mechanochemistry, involves the grinding of solid reactants together, sometimes with a catalytic amount of a solid reagent. jocpr.comresearchgate.net
Grindstone Chemistry: This method generates local heat from the friction of grinding, which can be sufficient to drive the reaction to completion at room temperature without the need for external heating or toxic solvents. nih.gov The procedure is simple, rapid, and often leads to excellent yields. nih.gov
Bismuth(III) Oxide (Bi₂O₃) as a Catalyst: Bismuth(III) oxide has been identified as an effective, cheap, commercially available, and non-toxic catalyst for the solvent-free synthesis of aldoximes and ketoximes. nih.govresearchgate.net In a typical procedure, the carbonyl compound, hydroxylamine hydrochloride, and a catalytic amount of Bi₂O₃ are ground together in a mortar and pestle at room temperature. researchgate.net This method has been shown to be effective for a wide range of carbonyl compounds, providing the corresponding oximes in excellent yields with short reaction times. nih.gov While not explicitly documented for dibenzosuberone, this green methodology presents a promising and environmentally benign alternative to traditional solvent-based methods. nih.govnih.gov
Table 2: Green Synthesis of Oximes via Grindstone Chemistry
| Carbonyl Compound | Catalyst | Conditions | Time | Yield | Reference |
|---|---|---|---|---|---|
| Various Aldehydes & Ketones | Bi₂O₃ | Grinding, Room Temp. | 2-10 min | 90-98% | researchgate.net |
Green Chemistry Approaches to Oxime Synthesis
Aerobic Oxidation Pathways
Aerobic oxidation represents a modern and environmentally conscious approach in organic synthesis. While it is a powerful tool, its specific application for the direct synthesis of this compound is not extensively documented in prominent literature. However, the principles of aerobic oxidation are employed in the synthesis of related complex molecules. For instance, aerobic conditions have been utilized in the polymerization of phenylacetylenes catalyzed by rhodium-dbcot complexes, demonstrating the utility of oxygen as a reagent. orgsyn.org Furthermore, aerobic oxidation has been paired with reductive amination in flow chemistry processes, highlighting its role in modern synthetic sequences. acs.org The application of aerobic oxidation often involves highly reactive intermediates that react swiftly, making miniaturized flow devices with superior mixing and heat transfer properties ideal for such transformations. dokumen.pub
Synthesis of Halogenated Dibenzosuberone Oximes
The introduction of halogen atoms, particularly bromine, onto the dibenzosuberone scaffold is a critical step in producing key intermediates for more complex derivatives.
Regioselective Bromination of Dibenzosuberone Precursors
The regioselective bromination of commercially available dibenzosuberone is a well-established method for producing halogenated precursors. nih.govresearchgate.net This electrophilic aromatic substitution typically yields a mixture of ortho and para substituted isomers relative to the cycloheptene (B1346976) bridge. nih.gov The primary products are the 3,7-dibromo and 1,7-dibromo derivatives. nih.gov
The reaction conditions can be tuned to favor one isomer over the other. For instance, the choice of solvent plays a crucial role in the product distribution. One established method involves the use of aluminum chloride as a catalyst with bromine in 1,2-dichloroethane. google.com
Table 1: Outcomes of Dibenzosuberone Bromination Under Varied Conditions
| Brominating Agent | Solvent | Temperature (°C) | Major Isomer | Yield (%) |
| Br₂ | CH₂Cl₂ | 0–5 | 3,7-dibromo | 78 |
| Br₂ | Acetic Acid | 20–25 | 1,7-dibromo | 65 |
Synthesis of 3,7- and 1,7-Dibromothis compound
Once the 3,7- and 1,7-dibromodibenzosuberone ketones are synthesized and isolated, they are converted into their respective oximes. nih.govmdpi.com The synthesis of the oxime from the sterically hindered 3,7-dibromodibenzosuberone ketone requires robust reaction conditions. nih.govmdpi.com
The standard procedure involves the reaction of the ketone with hydroxylamine hydrochloride in the presence of pyridine, which acts as a base. researchgate.netmdpi.com The reaction mixture is heated under reflux. Due to the hindered nature of the ketone, the reaction is notably slow, often requiring an extended period and the addition of multiple equivalents of the reagents to proceed to completion. nih.govmdpi.com For example, the synthesis of 3,7-dibromo-5-hydroxyimino-10,11-dihydro-5H-dibenzo[a,d]cyclohepta-1,4-diene involves refluxing the starting ketone with four equivalents of hydroxylamine hydrochloride and pyridine for 24 hours, followed by the addition of another four equivalents of each and continued reflux for a total of 100 hours to achieve the desired product. researchgate.net
Derivatization Strategies for this compound
The oxime moiety of dibenzosuberone and its analogues is a versatile functional group that allows for various derivatization strategies, with O-alkylation being a primary route for introducing new functionalities.
O-Alkylation Reactions of the Oxime Moiety
O-alkylation of the this compound moiety is a key strategy for synthesizing a variety of derivatives. researchgate.netmdpi.com This reaction involves the attachment of an alkyl group to the oxygen atom of the oxime's hydroxyl group. The oxime acts as a bidentate nucleophile, meaning that alkylation can potentially occur at either the oxygen or the nitrogen atom. mdpi.com The desired outcome for many synthetic applications is the exclusive formation of the O-alkylated product, avoiding the N-alkylated isomer. researchgate.netmdpi.com
Achieving regioselective O-alkylation is crucial, and this can be accomplished under mild reaction conditions that favor substitution at the oxygen atom. mdpi.com The selective O-alkylation of brominated dibenzosuberone oximes has been successfully performed using an alkyl halide in the presence of a suitable base and solvent. nih.govmdpi.com
Key factors that promote exclusive O-alkylation over N-alkylation include:
Steric Hindrance : The bulky dibenzosuberone core sterically hinders attack at the nitrogen atom. mdpi.com
Base Selection : The use of a bulky base, such as potassium carbonate (K₂CO₃), preferentially deprotonates the more accessible oxime oxygen.
Solvent Choice : A polar aprotic solvent like acetone (B3395972) is known to favor the kinetics of O-alkylation. mdpi.com
This method provides the O-alkylated compound exclusively and in high yield. nih.govmdpi.com
Table 2: Example of Regioselective O-Alkylation of 3,7-Dibromothis compound mdpi.com
| Oxime Substrate | Alkylating Agent | Base | Solvent | Reaction Time | Overall Yield (%) |
| 3,7-Dibromothis compound | 2-Dimethylaminoethylchloride hydrochloride | K₂CO₃ | Acetone | 15 hours | 87 |
Exploration of N-Alkylation vs. O-Alkylation Selectivity
The alkylation of oximes presents a classic case of competitive N- versus O-alkylation. For this compound and its derivatives, studies show a strong preference for O-alkylation. Current time information in Bangalore, IN. This regioselectivity is primarily attributed to steric factors. The nitrogen atom of the oxime is sterically hindered by the bulky tricyclic dibenzosuberone framework, making the less hindered oxygen atom the favored site for nucleophilic attack. Current time information in Bangalore, IN.farmaciajournal.com
In the synthesis of a dibromo-derivative of noxiptiline, an indirect method was initially considered to prevent the potential formation of the N-alkyl oxime. Current time information in Bangalore, IN. However, this approach failed, and a direct, selective O-alkylation of the oxime under mild conditions proved successful, yielding the desired O-alkyl product exclusively. Current time information in Bangalore, IN. This outcome underscores the inherent structural bias of the this compound substrate toward alkylation at the oxygen atom.
Alkylating Agents and Catalytic Systems (e.g., Dimethylaminoethylchloride Hydrochloride, Potassium Carbonate)
Table 1: O-Alkylation of a this compound Derivative
| Precursor | Reagents | Solvent | Product | Yield |
|---|---|---|---|---|
| 3,7-Dibromo-5-hydroxyimino-10,11-dihydro-5H-dibenzo[a,d]cyclohepta-1,4-diene | Dimethylaminoethylchloride hydrochloride, Potassium Carbonate | Acetone | 3,7-Dibromo-5-(dimethylaminoethyloxyimino)-10,11-dihydro-5H-dibenzo[a,d]cyclohepta-1,4-diene | 87% |
Data sourced from multiple studies. Current time information in Bangalore, IN.farmaciajournal.com
Acylation of Oxime to Form O-Acyl Oximines
The acylation of the this compound is another significant synthetic route, leading to the formation of O-acyl oximes, also known as iminoesters. These derivatives are synthesized by reacting the oxime with acylating agents such as acid chlorides or by using coupling agents to facilitate the reaction with carboxylic acids.
Condensation with Acid Chlorides
A direct method for synthesizing O-acyl oximines involves the condensation of this compound with various substituted aromatic acid chlorides. farmaciajournal.com This acylation reaction is typically performed under anhydrous conditions to prevent hydrolysis of the acid chloride. farmaciajournal.comnih.gov In a representative procedure, 5-oximino-10,11-dihydro-5H-dibenzo[a,d]cycloheptene is dissolved in anhydrous benzene (B151609), to which the corresponding acid chloride and anhydrous pyridine are added. farmaciajournal.com The pyridine acts as a proton scavenger, trapping the hydrochloric acid byproduct and driving the reaction to completion. farmaciajournal.comfarmaciajournal.com The mixture is refluxed for several hours, yielding the desired O-acyl-oximine products, which are typically solid, crystalline compounds. farmaciajournal.com
Table 2: Synthesis of O-Acyl Oximines via Condensation with Acid Chlorides
| Oxime Precursor | Acid Chloride | Solvent System | Product |
|---|---|---|---|
| 5-Oximino-10,11-dihydro-5H-dibenzo[a,d]cycloheptene | Benzoyl chloride | Anhydrous Benzene / Pyridine | 5-(Benzoyloxyimino)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene |
| 5-Oximino-10,11-dihydro-5H-dibenzo[a,d]cycloheptene | 4-Chlorobenzoyl chloride | Anhydrous Benzene / Pyridine | 5-((4-Chlorobenzoyl)oxyimino)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene |
| 5-Oximino-10,11-dihydro-5H-dibenzo[a,d]cycloheptene | 4-Nitrobenzoyl chloride | Anhydrous Benzene / Pyridine | 5-((4-Nitrobenzoyl)oxyimino)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene |
| 5-Oximino-10,11-dihydro-5H-dibenzo[a,d]cycloheptene | 3,5-Dinitrobenzoyl chloride | Anhydrous Benzene / Pyridine | 5-((3,5-Dinitrobenzoyl)oxyimino)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene |
Data sourced from Farmacia Journal. farmaciajournal.com
Coupling Agents (e.g., N,N′-Dicyclohexylcarbodiimide)
An alternative to using highly reactive acid chlorides is the use of coupling agents to facilitate the esterification between the oxime and a carboxylic acid. N,N′-Dicyclohexylcarbodiimide (DCC) is a versatile and widely used reagent for this purpose. nih.govthieme-connect.comthieme-connect.com DCC functions as a dehydrating agent, activating the carboxylic acid to form a highly electrophilic intermediate that readily reacts with the oxime's hydroxyl group. thieme-connect.com This method avoids the need for harsh conditions or the preparation of acid chlorides. The primary byproduct of the reaction, dicyclohexylurea (DCU), is sparingly soluble in most organic solvents and can be easily removed by filtration. thieme-connect.com
Conjugation with Aromatic and Heterocyclic Substrates
The acylation reactions described serve as effective methods for conjugating this compound with a variety of aromatic and heterocyclic substrates. This strategy has been employed to create hybrid molecules by linking the this compound core to non-steroidal anti-inflammatory drugs (NSAIDs), which are themselves aromatic and heterocyclic compounds. thieme-connect.com Examples of substrates successfully conjugated to this compound using DCC as a coupling agent include Naproxen, Ibuprofen, Aspirin, Etodolac, Aceclofenac, and Flurbiprofen. thieme-connect.com
Synthesis of Iminoester Analogues
The products resulting from the acylation of this compound are classified as iminoesters (or oxime esters). A study focused on synthesizing novel iminoesters by reacting this compound with various NSAIDs in the presence of DCC at room temperature. thieme-connect.com The resulting products were filtered and recrystallized from isopropyl alcohol or ethanol. thieme-connect.com This methodology provides a straightforward route to a range of iminoester analogues, with reported yields being generally high.
Table 3: Synthesis of Iminoester Analogues via DCC Coupling
| Oxime Precursor | Substrate (Carboxylic Acid) | Coupling Agent | Product Name | Yield |
|---|---|---|---|---|
| This compound | Naproxen | DCC | 10,11-dihydrodibenzo[a,d]cyclohepten-5-one O-(2-(6-methoxynaphthalen-2-yl)propanoyl) oxime | 93.3% |
| This compound | Aspirin | DCC | 10,11-dihydrodibenzo[a,d]cyclohepten-5-one O-(2-(acetyloxy)benzoyl) oxime | 90.0% |
| This compound | Ibuprofen | DCC | 10,11-dihydrodibenzo[a,d]cyclohepten-5-one O-(2-(4-isobutylphenyl)propanoyl) oxime | 91.0% |
| This compound | Flurbiprofen | DCC | 10,11-dihydrodibenzo[a,d]cyclohepten-5-one O-(2-(2-fluorobiphenyl-4-yl)propanoyl) oxime | 92.0% |
Data sourced from the Indian Journal of Chemistry. thieme-connect.com
Advanced Synthetic Strategies for Precursors
The development of advanced synthetic strategies for dibenzosuberone precursors is driven by the need for more efficient and environmentally benign processes. Key areas of innovation include the use of novel catalytic systems and the application of continuous flow technology.
Catalytic Synthesis of Dibenzosuberone Precursors
Catalytic methods offer significant advantages over stoichiometric approaches, including milder reaction conditions, higher yields, and reduced waste. The synthesis of dibenzosuberone, a key precursor, has been a major focus of these efforts.
A primary method for synthesizing dibenzosuberone is through the intramolecular Friedel-Crafts acylation of 2-(phenethyl)benzoic acid. researchgate.net This reaction is effectively catalyzed by various solid acids, which offer advantages in terms of reusability and ease of separation. researchgate.netresearchgate.net
One notable catalyst is Nafion-H, a perfluorinated resin-sulfonic acid, which has demonstrated high efficacy in promoting the cyclization to form cyclic ketones. researchgate.netwikipedia.org Studies have shown that while this catalyst may not be effective in low-boiling solvents, it provides excellent yields (up to 95%) in high-boiling solvents like 1,2-dichlorobenzene. epo.org However, the use of such high-boiling solvents can present challenges in product purification. epo.org
To address these challenges, research has explored other immobilized catalysts. Amberlyst-15, a sulfonated styrene-divinylbenzene copolymer, has emerged as a promising alternative. researchgate.net It is more cost-effective and environmentally compatible compared to many traditional catalysts. The use of thionyl chloride as an activating agent in conjunction with Amberlyst-15 in solvents like toluene (B28343) has been shown to result in high conversion rates to dibenzosuberone. researchgate.net
Table 1: Comparison of Catalysts in the Intramolecular Acylation of 2-(phenethyl)benzoic acid
| Catalyst | Activating Agent | Solvent | Temperature (°C) | Conversion/Yield | Reference |
|---|---|---|---|---|---|
| Nafion NRE-212 | - | p-Xylene | 120 | No Conversion | researchgate.net |
| Amberlyst-15 | - | p-Xylene | 120 | 8% | researchgate.net |
| Nafion NRE-212 | SOCl₂ | p-Xylene | 120 | No Conversion | researchgate.net |
| Nafion RE-50 | SOCl₂ | p-Xylene | 120 | 55% | researchgate.net |
| Amberlyst-15 | SOCl₂ | p-Xylene | 120 | 77% | researchgate.net |
| Amberlyst-15 | SOCl₂ | Heptane | 100 | >95% | researchgate.net |
| Amberlyst-15 | SOCl₂ | Toluene | 100 | >95% | researchgate.net |
| Graphite/p-TSA | SOCl₂ | Toluene | 100 | No Conversion | researchgate.net |
This table is generated based on data from a study investigating sustainable catalytic synthesis of Dibenzosuberone.
The immobilization of catalysts on solid supports is a key strategy for developing sustainable and efficient synthetic processes. researchgate.net This approach facilitates catalyst recovery and reuse, reduces waste, and allows for the implementation of continuous flow systems. researchgate.netresearchgate.net Continuous flow processes, where reagents are passed through a reactor containing an immobilized catalyst, offer several advantages over traditional batch processing, including improved safety, scalability, and process control. mit.eduacs.org
In the context of dibenzosuberone synthesis, packed-bed reactors filled with immobilized catalysts like Amberlyst-15 have been successfully employed. researchgate.netunimi.it This setup allows for the continuous production of dibenzosuberone from 2-(phenethyl)benzoic acid under optimized conditions. researchgate.net The ability to operate these systems at milder temperatures and for extended periods without significant loss of catalyst activity highlights the robustness of this approach. researchgate.netresearchgate.net The integration of continuous flow with immobilized catalysts represents a significant advancement towards greener and more economical manufacturing of pharmaceutical intermediates. acs.org
Ring Enlargement Reactions
Ring enlargement reactions provide an alternative and versatile route to seven-membered ring systems like that found in dibenzosuberone analogues. These methods often start from more readily available five- or six-membered ring precursors.
One such strategy involves the Tiffeneau-Demjanov rearrangement. researchgate.net Another powerful method is the catalytic homologation of a cyclic ketone with a diazoalkane. For instance, the ring enlargement of commercially available dibenzosuberone using trimethylsilyldiazomethane (B103560) can produce the corresponding eight-membered ring ketone in good yield (70%). orgsyn.org This homologated ketone can then serve as a precursor for further transformations. orgsyn.org
More recent developments have focused on the olefination of the ketone in dibenzosuberone via a Wittig reaction, followed by a subsequent ring expansion to yield a dihydrodibenzocyclooctenone derivative. google.com This multi-step sequence allows for the introduction of further functionality, demonstrating the synthetic versatility of ring expansion strategies in creating complex molecular architectures based on the dibenzo[a,d]cycloheptene framework. google.com
Reaction Mechanisms and Chemical Transformations
Beckmann Rearrangement of Dibenzosuberone (B195587) Oxime
The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide or a lactam. wikipedia.orgtutorchase.com In the case of dibenzosuberone oxime, a cyclic ketoxime, this rearrangement yields a seven-membered lactam. youtube.com This transformation is significant as it provides a pathway to expand the ring system and introduce a nitrogen atom, a key structural feature in many biologically active compounds. youtube.comnih.gov
The core of the Beckmann rearrangement involves the migration of a group from the carbon atom to the nitrogen atom of the oxime, concurrent with the departure of the hydroxyl group. masterorganicchemistry.com For this compound, this process results in the insertion of the nitrogen atom into the seven-membered ring, thereby forming a lactam. youtube.comencyclopedia.pub This ring expansion is a powerful tool for accessing larger, nitrogen-containing cyclic structures that can be challenging to synthesize through other methods. youtube.com The reaction is typically initiated by converting the oxime's hydroxyl group into a good leaving group, often through protonation in an acidic medium. tutorchase.commasterorganicchemistry.com
The general mechanism for the Beckmann rearrangement is as follows:
Activation of the Hydroxyl Group: The hydroxyl group of the oxime is converted into a better leaving group. This is commonly achieved through protonation by a strong acid. tutorchase.commasterorganicchemistry.com
Rearrangement: The group anti-periplanar (trans) to the leaving group on the nitrogen atom migrates to the nitrogen. This migration is concerted with the cleavage of the N-O bond, leading to the formation of a nitrilium ion intermediate. organic-chemistry.org
Hydrolysis: The nitrilium ion is then attacked by water, and subsequent tautomerization yields the final amide or lactam product. masterorganicchemistry.com
A variety of catalytic systems have been developed to promote the Beckmann rearrangement under different conditions, aiming for higher efficiency, selectivity, and milder reaction environments.
Polyphosphoric Acid (PPA): PPA is a widely used and effective catalyst for the Beckmann rearrangement. wikipedia.orgjocpr.com It acts as both an acid catalyst and a dehydrating agent. encyclopedia.pubmdpi.com In the case of this compound, treatment with PPA at elevated temperatures can afford the corresponding lactam in high yield. encyclopedia.pubmdpi.com However, the use of PPA often requires high temperatures and can be difficult to handle due to its high viscosity. encyclopedia.pubmdpi.com An alternative, the Eaton reagent (a solution of phosphorus pentoxide in methanesulfonic acid), has been shown to be an excellent substitute for PPA, sometimes providing better yields. encyclopedia.pubmdpi.com
Calcium bis(trifluoromethanesulfonyl)imide (Ca(NTf2)2): Milder catalytic systems have been sought to avoid the harsh conditions associated with strong acids like PPA. Calcium-based catalysts, such as Ca(NTf2)2, have been shown to effectively catalyze the Beckmann rearrangement. rsc.org This system is advantageous due to its tolerance of a wide variety of functional groups, making it suitable for complex molecule synthesis. rsc.org
Boronic Acids: Organocatalytic systems utilizing boronic acids have emerged as a powerful method for conducting the Beckmann rearrangement under ambient conditions. organic-chemistry.orgresearchgate.net Specifically, 2-alkoxycarbonyl- and 2-phenoxycarbonyl-phenylboronic acids, in conjunction with an additive like perfluoropinacol, can efficiently catalyze the rearrangement of various oximes. organic-chemistry.orgresearchgate.net This system operates under mild conditions and demonstrates high functional group tolerance. organic-chemistry.orgresearchgate.net The proposed mechanism involves a boron-induced oxime transesterification to form an acyl oxime intermediate, which then undergoes the rearrangement. researchgate.net
| Catalyst System | Conditions | Advantages |
| Polyphosphoric Acid (PPA) | High Temperature (e.g., 125 °C) | High yield, acts as both catalyst and dehydrating agent. encyclopedia.pubmdpi.com |
| Ca(NTf2)2 | Mild | Tolerant of various functional groups. rsc.org |
| Boronic Acids | Ambient Temperature | Mild conditions, high functional group tolerance, organocatalytic. organic-chemistry.orgresearchgate.net |
The nature of the substituent on the oxime's oxygen atom (the O-substituent) can significantly influence the efficiency and selectivity of the Beckmann rearrangement. By modifying the hydroxyl group into a better leaving group, the reaction can often proceed under milder conditions. For instance, converting the hydroxyl group to an acetate (B1210297) or a sulfonate enhances its leaving group ability, facilitating the rearrangement. masterorganicchemistry.com
Furthermore, the stereochemistry of the oxime is crucial for the selectivity of the rearrangement. The group that is anti-periplanar to the leaving group on the nitrogen is the one that migrates. organic-chemistry.org While certain conditions can lead to the racemization of the oxime geometry, the inherent stereospecificity of the reaction is a key factor in determining the structure of the resulting amide or lactam. wikipedia.org
Deoximation Reactions
Deoximation is the process of converting an oxime back into its corresponding carbonyl compound. niscpr.res.inresearchgate.net This reaction is valuable in organic synthesis as oximes are often used as protecting groups for aldehydes and ketones. niscpr.res.inresearchgate.net
A modern and environmentally friendly approach to deoximation is through electrooxidation. organic-chemistry.orgnih.gov This method avoids the use of harsh chemical oxidants or strong acids, making it a "green" alternative. organic-chemistry.org The reaction is carried out in an electrochemical cell, where an electrical current is used to drive the oxidation of the oxime.
An electrochemical protocol for the deoximation of various oximes, including those similar in structure to this compound, has been developed. organic-chemistry.orgnih.gov This method demonstrates excellent functional group compatibility and proceeds under mild conditions. organic-chemistry.org
In the electrooxidative deoximation process, water plays a crucial role. Mechanistic studies have shown that water acts as the oxygen nucleophile, attacking an intermediate species to form the carbonyl group. organic-chemistry.orgnih.gov Isotope labeling studies using H₂¹⁸O have confirmed that the oxygen atom in the final carbonyl product originates from water. organic-chemistry.org The nitrogen atom from the oxime is typically converted into nitrate (B79036) ions. organic-chemistry.org
The proposed mechanism involves an electrooxidative pathway where the oxime is first oxidized at the electrode surface. This generates a reactive intermediate that is then susceptible to nucleophilic attack by water. The process is efficient and has been successfully applied to a broad range of aldoximes and ketoximes. organic-chemistry.org
| Deoximation Method | Key Features | Role of Water |
| Electrooxidative Deoximation | Green chemistry, avoids harsh reagents, high functional group compatibility. organic-chemistry.orgnih.gov | Acts as the oxygen nucleophile and the source of the carbonyl oxygen. organic-chemistry.orgnih.gov |
Electrooxidative Deoximation to Carbonyl Compounds
Pyrolytic Transformations
The application of high heat in the absence of oxygen, known as pyrolysis, induces significant structural changes in this compound. Flow-vacuum pyrolysis (FVP) studies reveal a complex mixture of products resulting from intricate bond-breaking and rearrangement reactions.
Flow-Vacuum Pyrolysis Products (e.g., Cyanophenanthrenes, Dibenzosuberone Imine)
The pyrolysis of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one oxime (this compound) in a flow system at 650°C and 1.33 mbar pressure yields a variety of compounds. mathnet.ru These products demonstrate the diverse reaction cascades initiated by thermal energy. The primary identified products include cyanophenanthrene derivatives, the corresponding imine, and the parent ketone, alongside other aromatic hydrocarbons. mathnet.ru
A detailed analysis of the product mixture from the pyrolysis of this compound is presented below.
| Product Name | Chemical Structure/Class | Reference |
|---|---|---|
| 1-Cyano-9,10-dihydrophenanthrene | Cyanophenanthrene Derivative | mathnet.ru |
| 4-Cyano-9,10-dihydrophenanthrene | Cyanophenanthrene Derivative | mathnet.ru |
| Dibenzosuberone Imine | Ketone Imine | mathnet.ru |
| Dibenzosuberone | Ketone | mathnet.ru |
| 3H-[3,4-a,5]isoxazolo-9,10-dihydrodibenzo[b,f]cycloheptene | Heterocyclic Compound | mathnet.ru |
| Anthracene | Polycyclic Aromatic Hydrocarbon | mathnet.ru |
| Phenanthrene | Polycyclic Aromatic Hydrocarbon | mathnet.ru |
General Routes for Ketone Imine and Ketone Formation via Pyrolysis
Research into the pyrolysis of various oximes, including this compound and benzophenone (B1666685) oxime, has shown that the formation of the corresponding ketone imine and the parent ketone is a general reaction pathway. mathnet.ru This transformation appears to be particularly favored under conditions that promote surface catalysis within the pyrolysis apparatus. mathnet.ru The generation of both the imine (RR'C=NH) and the ketone (RR'C=O) from the oxime (RR'C=NOH) represents a fundamental pyrolytic transformation for this class of compounds.
Radical Chemistry of Oxime Derivatives
The chemistry of this compound and its derivatives is significantly influenced by the formation and subsequent reactions of radical intermediates, particularly iminoxyl radicals. These highly reactive species are central to many oxidative transformations.
Generation and Properties of Iminoxyl (Oxime) Radicals
Iminoxyl radicals (RR'C=NO•), also known as oxime radicals, are short-lived intermediates that can be generated from oximes through processes like one-electron oxidation or hydrogen atom abstraction from the hydroxyl group. dntb.gov.uanih.govthieme-connect.de Their generation has been achieved using chemical oxidants, photolysis, and electrochemical methods. nih.govthieme-connect.denih.gov
Structurally, iminoxyl radicals are noteworthy because the N–O• radical fragment is attached to the carbon framework via a double bond. nih.gov This contrasts with other N-oxyl radicals that feature single C–N bonds. nih.gov A key property of iminoxyl radicals is the delocalization of the unpaired electron between the nitrogen and oxygen atoms. organic-chemistry.org This delocalization allows them to react as either N- or O-centered radicals. nih.gov Quantum chemical calculations indicate that iminoxyl radicals have a larger C=N–O angle and a shorter N–O bond compared to the parent oximes from which they are derived. researchgate.netthieme-connect.com
Intramolecular Reactions of Oxime Radicals (e.g., Hydrogen Atom Abstraction and Cyclization, Addition to C=C Bonds)
Once generated, iminoxyl radicals derived from appropriately structured oximes can undergo selective intramolecular reactions. nih.govnih.gov These reactions are broadly classified into two main types:
Hydrogen Atom Abstraction and Cyclization: In this pathway, the iminoxyl radical initially abstracts a hydrogen atom from another part of the molecule. organic-chemistry.orgresearchgate.net This is typically followed by a cyclization step, leading to the formation of new heterocyclic ring systems. organic-chemistry.orgresearchgate.net This process is a powerful method for C–H bond functionalization. nih.gov
Addition to C=C Bonds: The second major pathway involves the intramolecular addition of the oxime radical to a carbon-carbon double bond within the same molecule. nih.govorganic-chemistry.org This radical cyclization reaction commonly results in the formation of five-membered heterocyclic products, such as isoxazolines (via C–O bond formation) or cyclic nitrones (via C–N bond formation). organic-chemistry.orgresearchgate.net The 5-exo-trig radical cyclization is a frequently observed and favored pathway.
These intramolecular radical reactions represent a significant area of synthetic utility, allowing for the construction of complex cyclic molecules from readily available oxime precursors. nih.govnih.gov
Alkylation Site Specificity in Oxime Salt Reactions
The alkylation of oxime salts, such as the salt of this compound, is a reaction influenced by several factors that determine whether the alkyl group attaches to the oxygen or the nitrogen atom of the oxime functionality. mdpi.com As a bidentate nucleophile, the oxime anion presents two potential sites for alkylation. mdpi.com
Research has demonstrated that the regioselectivity of this reaction is dependent on the structural characteristics of the oxime substrate. mdpi.com In the case of sterically hindered ketones like 3,7-dibromodibenzosuberone, the oxime derived from it undergoes selective O-alkylation. mdpi.com This preference for alkylation at the less sterically hindered oxygen atom is a key consideration in synthetic design. For instance, the O-alkylation of the oxime of 3,7-dibromodibenzosuberone with dimethylaminoethylchloride hydrochloride in acetone (B3395972) using potassium carbonate as the base resulted exclusively in the O-alkylated product. mdpi.com This selective O-alkylation under mild conditions highlights the influence of steric hindrance around the nucleophilic centers of the oxime. mdpi.comresearchgate.net
Asymmetric Reduction Reactions Involving Oximes
The asymmetric reduction of oximes and their derivatives is a valuable method for the synthesis of chiral amines, which are important building blocks in medicinal chemistry and organic synthesis. uc.pt The reduction of a dibenzosuberone derivative has been a subject of study in the development of asymmetric synthesis methodologies. researchgate.net
One approach to achieving enantioselectivity in the reduction of oximes involves the use of chiral reducing agents or catalysts. For example, the asymmetric reduction of a dibenzosuberone derivative was accomplished using lithium borohydride (B1222165) in the presence of a stoichiometric amount of a chiral Lewis acid, TarB-NO2. gla.ac.uk This method was instrumental in introducing the sole asymmetric center in the synthesis of a colchicine (B1669291) analogue. researchgate.net
Other methods for the asymmetric reduction of oxime ethers have utilized chiral spiroborate esters with borane-THF, yielding optically active primary amines in high enantiomeric excess. uc.ptnih.gov The success of these reductions often depends on factors such as the solvent, temperature, and the specific structure of the chiral catalyst and the oxime substrate. researchgate.net The choice of the chiral transfer agent can determine the configuration (R or S) of the resulting amine. uc.pt
Photoisomerization and Stereochemical Control of Oximes
The stereochemistry of oximes, specifically the E/Z isomerism, is a critical aspect of their reactivity and application. nih.gov The synthesis of oximes often results in a mixture of E and Z isomers, or predominantly the thermodynamically more stable E isomer. nih.gov
The C=N double bond in oximes like this compound restricts rotation, leading to the existence of E (entgegen) and Z (zusammen) geometric isomers. The relative stability of these isomers and the ratio in which they are formed can be influenced by steric and electronic factors of the substituents on the carbon and nitrogen atoms. rsc.org For instance, in the synthesis of 1,7-dibromo-5-(3-N,N-dimethylaminopropylidene)-10,11-dihydro-5H-dibenzo[a,d]-cycloheptene from the corresponding dibenzosuberone derivative, a mixture of Z and E isomers was obtained. mdpi.comresearchgate.net It was observed that prolonged treatment with sulfuric acid could convert the mixture to the thermodynamically more stable E isomer, suggesting that the E isomer is less sterically hindered in this particular case. researchgate.net
Controlling the stereochemical outcome of oxime synthesis to favor the less stable Z-isomer has been a synthetic challenge. nih.gov A significant advancement in this area is the use of visible-light-mediated energy transfer (EnT) catalysis for the photoisomerization of oximes. nih.govnih.gov This method provides a mild and general route to access the Z isomers of aryl oximes from the more common E isomers. nih.gov
The process involves the photocatalyzed triplet sensitization of the oxime. nih.gov A photosensitizer absorbs visible light and transfers the energy to the oxime, promoting it to an excited triplet state. This excited state can then undergo isomerization to the Z form. nih.gov This facile access to (Z)-oximes opens up possibilities for novel reactivity and stereoselectivity in subsequent transformations, such as the Beckmann rearrangement, where the migrating group's preference can be altered. nih.gov This technique has also been applied to achieve chemodivergent cyclizations of alkenyl oximes. nih.gov
Spectroscopic and Theoretical Characterization
Spectroscopic Analysis of Dibenzosuberone (B195587) Oxime and Derivatives
Spectroscopic techniques have been instrumental in elucidating the molecular structure and bonding characteristics of dibenzosuberone oxime.
Infrared spectroscopy of this compound reveals characteristic absorption bands that confirm its functional groups. A notable feature is the strong absorption around 3200 cm⁻¹, which is attributed to the O–H stretching vibration of the oxime group. The C=N stretching vibration is observed around 1590 cm⁻¹. mdpi.com
In a study of 3,7-dibromo-5-hydroxyimino-10,11-dihydro-5H-dibenzo[a,d]cyclohepta-1,4-diene, a derivative of this compound, the IR spectrum (KBr) showed characteristic peaks at 3240 cm⁻¹ (O-H), 2930 cm⁻¹, and 1590 cm⁻¹ (C=N). mdpi.com
| Functional Group | Characteristic Absorption (cm⁻¹) | Reference |
| O–H (stretch) | ~3200 | |
| C=N (stretch) | ~1590 | mdpi.com |
| C-H (aromatic stretch) | 3087-3060 | niscpr.res.infarmaciajournal.com |
| C-H (aliphatic stretch) | 2932-2854 | niscpr.res.infarmaciajournal.com |
¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise atomic connectivity and chemical environment of the nuclei in this compound and its derivatives.
¹H NMR: The ¹H NMR spectrum of 3,7-dibromo-5-hydroxyimino-10,11-dihydro-5H-dibenzo[a,d]cyclohepta-1,4-diene in DMSO-d₆ shows a multiplet for the benzylic protons (H-10, H-11) between δ 2.89 and 2.96 ppm. mdpi.com The aromatic protons appear as a multiplet in the range of δ 7.08-7.61 ppm. mdpi.com A key signal is the singlet at δ 11.70 ppm, which is characteristic of the hydroxyl proton of the oxime group (=NOH). mdpi.comresearchgate.net
¹³C NMR: The ¹³C NMR spectrum of the same dibromo-derivative in DMSO-d₆ displays signals for the benzylic carbons at δ 30.56 and 32.43 ppm. mdpi.comresearchgate.netscispace.com The aromatic carbons resonate between δ 118.43 and 137.67 ppm. mdpi.comresearchgate.netscispace.com The carbon of the oxime group (C=NOH) is observed at δ 152.94 ppm. mdpi.comresearchgate.netscispace.com
| Nucleus | Chemical Shift (ppm) | Multiplicity | Solvent | Reference |
| ¹H | 2.89-2.96 | m | DMSO-d₆ | mdpi.com |
| ¹H | 7.08-7.61 | m | DMSO-d₆ | mdpi.com |
| ¹H | 11.70 | s | DMSO-d₆ | mdpi.comresearchgate.net |
| ¹³C | 30.56, 32.43 | - | DMSO-d₆ | mdpi.comresearchgate.netscispace.com |
| ¹³C | 118.43-137.67 | - | DMSO-d₆ | mdpi.comresearchgate.netscispace.com |
| ¹³C | 152.94 | - | DMSO-d₆ | mdpi.comresearchgate.netscispace.com |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The compound has a molecular formula of C₁₅H₁₃NO and a molecular weight of 223.27 g/mol . nih.gov ESI-MS has been used to characterize various novel oxime analogues, including derivatives of dibenzosuberone. niscpr.res.in
ESR and ENDOR/TRIPLE resonance studies have been conducted on the ion pairs formed from the reduction of dibenzosuberone and related ketones with alkali metals. rsc.orgbeilstein-journals.orgrsc.org These studies investigate the properties of the resulting non-planar ketyl radical anions. rsc.orgrsc.org The observation of multiple alkali hyperfine splitting constants in the ENDOR spectra suggests the existence of different stereoisomers of these ion pairs. rsc.orgrsc.orgresearchgate.net The experimental data, including their temperature dependence, can be explained by considering three distinct ion pair structures. rsc.orgresearchgate.net
While specific studies focusing solely on this compound using these techniques are less common, related studies on the parent ketone, 5-dibenzosuberenone, provide valuable context. A number of spectroscopic investigations, including photoelectron (PES), Raman, and emission spectroscopy, have been reported for 5-dibenzosuberenone. thieme-connect.com These techniques offer further insights into the electronic structure and vibrational modes of the dibenzosuberene framework.
Computational and Theoretical Chemistry Studies
Computational and theoretical chemistry methods have been employed to complement experimental spectroscopic data and to gain a deeper understanding of the molecular properties of this compound and its derivatives.
Density Functional Theory (DFT) calculations have been used to investigate the fundamental properties of related compounds. researchgate.net These studies can provide information on frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP), which are crucial for understanding the reactivity and intermolecular interactions of the molecules. researchgate.net INDO (Intermediate Neglect of Differential Overlap) calculations have been used to support the geometries proposed for the stereoisomers of ion pairs derived from dibenzosuberone, by calculating the spin densities at the lithium cation. rsc.orgbeilstein-journals.org
Electronic Structure Calculations (e.g., INDO Calculations)
Electronic structure calculations, such as the Intermediate Neglect of Differential Overlap (INDO) method, have been utilized to investigate compounds structurally related to this compound. For instance, studies on 5-methylene- and 5-(9-fluorenylidene)-5H-dibenzo[a,d]cycloheptenes involved the use of INDO calculations alongside Hückel Molecular Orbital (HMO)–McLachlan methods. thieme-connect.com These computational approaches were employed to compare theoretical results with experimental data obtained from EPR, ENDOR, and TRIPLE resonance spectroscopies of paramagnetic reduction products. thieme-connect.com The calculations were instrumental in achieving the absolute assignments of proton hyperfine splitting in the methylene (B1212753) and fluorenyl moieties of these related molecules, which was further confirmed by deuterium-labeling studies. thieme-connect.com
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a crucial tool for investigating the molecular properties of complex organic compounds. mdpi.commdpi.com Based on the Hohenberg-Kohn theorem, which posits that the ground-state properties of a system are a unique functional of its electron density, DFT provides a robust method for computational analysis. mdpi.comscispace.com This approach avoids the complexity of directly solving the multi-electron Schrödinger equation by focusing on electron density. mdpi.com
In the context of oximes, quantum chemical calculations are vital for understanding their structure, particularly for transient species like oxime radicals where direct X-ray diffraction data is often unavailable. researchgate.net DFT calculations reveal significant geometrical differences between oximes and their corresponding iminoxyl radicals. researchgate.net According to these calculations, the radicals exhibit an increased C=N-O angle and a shorter N-O bond compared to the parent oxime. researchgate.net This suggests that the isomerization of oxime radicals occurs more readily than in the corresponding oximes. researchgate.net
Furthermore, the combination of DFT calculations with experimental techniques like ion mobility-mass spectrometry (IM-MS) has proven effective in analyzing the gas-phase behavior of small molecules. rsc.org Such studies can distinguish between isomers, including protonation site isomers (protomers), by correlating experimental collision cross-sections (CCS) with calculated values derived from DFT. rsc.org
Table 1: Comparison of Geometric Parameters between Oximes and Iminoxyl Radicals (Based on DFT Calculations)
| Parameter | Parent Oxime | Iminoxyl Radical |
| C=N-O Angle | Standard | Increased |
| N-O Bond Length | Standard | Shortened |
| Source: Based on general findings from quantum chemical calculations. researchgate.net |
Studies on Aromaticity of Related Tricyclic Systems
The tricyclic framework of dibenzosuberone and related compounds presents significant interest regarding the aromaticity of the central seven-membered ring. Studies have investigated the extent of π-electron delocalization and the potential for induced aromaticity in these systems. thieme-connect.combeilstein-journals.org
One study explored the absorption of 5-dibenzosuberenone (the unsaturated ketone corresponding to dibenzosuberone) onto montmorillonite (B579905) clay. thieme-connect.com The stronger interaction observed for 5-dibenzosuberenone compared to dibenzosuberone was attributed to the induction of tropylium-like aromaticity in the seven-membered ring of the protonated cation. thieme-connect.com This highlights how the environment can influence the electronic character of the tricyclic system.
The question of π-electron delocalization is also a central theme in the study of benzocyclobutatropones, which are analogues of biphenylene (B1199973) where a benzenoid ring is replaced by a tropone (B1200060) ring. beilstein-journals.org The stability and properties of these compounds are closely linked to the degree of aromatic character in the seven-membered tropone ring. beilstein-journals.org Additionally, investigations into cationic 4n+2 or 4n π-electron systems, such as those derived from 5-aryl-5H-benzo[a,d]cyclohepten-5-ols, have been conducted to understand how charge-charge repulsion effects can enhance aromaticity or antiaromaticity. thieme-connect.com
Modeling of Reaction Mechanisms
Computational modeling is essential for elucidating the complex reaction mechanisms involving this compound and its derivatives.
The pyrolysis of oximes related to dibenzosuberone has been studied, and reaction mechanisms have been proposed based on the observed products. A comparative study of the pyrolysis of 5H-dibenzo[a,d]cyclohepten-5-one oxime (the unsaturated analogue) and 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one oxime (this compound) revealed distinct product profiles, leading to the discussion of their comparative reaction mechanisms. researchgate.net For example, the pyrolysis of the unsaturated oxime yielded products like 1-cyanophenanthrene and dibenzosuberenone (B194781), while the pyrolysis of this compound produced compounds such as 1-cyano-9,10-dihydrophenanthrene and dibenzosuberone itself. researchgate.net
Table 2: Key Pyrolysis Products of this compound and a Related Unsaturated Oxime
| Reactant | Key Pyrolysis Products |
| 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one oxime | 1-cyano-9,10-dihydrophenanthrene, 4-cyano-9,10-dihydrophenanthrene, Dibenzosuberone, Dibenzosuberone imine, Anthracene, Phenanthrene. researchgate.net |
| 5H-dibenzo[a,d]cyclohepten-5-one oxime | 1-cyanophenanthrene, Dibenzosuberenone, Dibenzosuberenone imine, Anthracene, Phenanthrene. researchgate.net |
| Source: ResearchGate. researchgate.net |
The reaction mechanisms of oxime radicals, which are key intermediates in many transformations, have also been modeled. beilstein-journals.org Due to the delocalization of the unpaired electron between the oxygen and nitrogen atoms, these radicals can react to form either C–O or C–N bonds. beilstein-journals.org Intramolecular reactions typically involve two main pathways: an initial hydrogen atom abstraction followed by cyclization, or the addition of the oxime radical to a C=C double bond. beilstein-journals.org
Other reaction mechanisms within the broader dibenzosuberone family have also been proposed. For instance, a deoxygenation reaction using indium metal is thought to proceed via a single-electron transfer (SET) mechanism. thieme-connect.com In a different transformation, the acid-catalyzed formation of 4,5-benzotropone from a precursor is proposed to involve the cleavage of an oxo-bridge to form a benzylic carbocation, which then leads to a chloro benzotropilium cation intermediate. beilstein-journals.org
Applications in Organic Synthesis
Dibenzosuberone (B195587) Oxime as a Versatile Intermediate
Dibenzosuberone oxime serves as a pivotal starting material for the synthesis of numerous organic compounds. The oxime functional group (C=N-OH) imparts a unique reactivity to the dibenzosuberone core, allowing for a range of chemical transformations. numberanalytics.com
One of the most prominent applications of this compound is its use in the Beckmann rearrangement, a classic organic reaction that converts an oxime into an amide or a lactam. numberanalytics.com This acid-catalyzed rearrangement involves the migration of a group from the carbon to the nitrogen atom of the oxime. masterorganicchemistry.comorganic-chemistry.org In the case of the cyclic this compound, this rearrangement leads to the formation of a ring-expanded lactam. juniperpublishers.comnih.gov
The process is typically initiated by treating the oxime with an acid or another promoting reagent, which facilitates the rearrangement. numberanalytics.comwikipedia.org For instance, the treatment of this compound with polyphosphoric acid, which acts as both a catalyst and a dehydrating agent, yields the corresponding lactam in high yield. mdpi.com This lactam can then be further transformed, for example, through reduction, to produce valuable amine derivatives. mdpi.com The Beckmann rearrangement is a cornerstone in the synthesis of various complex molecules, including polymers like Nylon-6, which is derived from the lactam of cyclohexanone (B45756) oxime. nih.gov
Table 1: Reagents for Beckmann Rearrangement
| Reagent | Function | Reference |
|---|---|---|
| Polyphosphoric Acid | Acid catalyst and dehydrating agent | mdpi.com |
| Phosphorus Pentachloride | Promoting reagent | numberanalytics.com |
| Sulfuric Acid | Acid catalyst | numberanalytics.com |
| Tosyl Chloride | Promoting reagent | wikipedia.org |
| Thionyl Chloride | Promoting reagent | wikipedia.org |
Oximes, including this compound, can be utilized in processes for the regeneration of their parent carbonyl compounds. This transformation is a crucial step in synthetic organic chemistry, particularly when a carbonyl group needs to be temporarily protected as an oxime. researchgate.net Various methods, including electrooxidative deoximation, have been developed for this purpose. organic-chemistry.org This electrochemical approach offers a clean and environmentally friendly way to convert oximes back to ketones or aldehydes, often with excellent functional group compatibility and without the need for harsh chemical oxidants. organic-chemistry.org Mechanistic studies suggest that in this process, water can act as the oxygen source for the newly formed carbonyl group. organic-chemistry.org
This compound is a valuable precursor for the synthesis of azaheterocycles (heterocyclic compounds containing at least one nitrogen atom) and various amines. numberanalytics.comenamine.netmolport.com The reduction of the oxime group is a common strategy to produce the corresponding primary amine. uc.pt This transformation opens up pathways to a wide range of nitrogen-containing compounds. For example, the lactam formed from the Beckmann rearrangement of this compound can be reduced to yield a dibenzoazacyclooctatriene, a key intermediate for further functionalization. chim.it These amines and their derivatives are important in medicinal chemistry and materials science. numberanalytics.com
Oxime Derivatives in the Synthesis of Complex Molecular Architectures
The chemical versatility of this compound extends to its derivatives, which are instrumental in constructing intricate molecular structures with specific functionalities and biological activities. numberanalytics.com
Derivatives of this compound have been employed in conjugation chemistry, particularly in strain-promoted azide-alkyne cycloaddition (SPAAC), a type of "click chemistry." mdpi.com This powerful reaction allows for the efficient and selective joining of two different molecular entities. In one application, a derivative of dibenzosuberone was converted into a cyclooctyne. juniperpublishers.com This strained alkyne can then readily react with an azide-functionalized molecule to form a stable triazole linkage, creating a hybrid compound. juniperpublishers.com This methodology has been used for surface immobilization and the creation of biotinylated derivatives. juniperpublishers.com
The dibenzosuberone framework, accessible from its oxime, has been identified as a privileged structure for the development of N-methyl-D-aspartate (NMDA) receptor antagonists. thieme-connect.com NMDA receptors are crucial for synaptic plasticity and memory function, and their antagonists are being investigated for the treatment of various neurological disorders. nih.govnih.gov The tricyclic core of dibenzosuberone provides a rigid scaffold that can be functionalized to create potent and selective NMDA receptor modulators. thieme-connect.com For instance, derivatives of the dibenzo[a,d]cycloalkenimine framework, synthesized from dibenzosuberone precursors, have been evaluated for their NMDA antagonist activity. thieme-connect.com
Catalytic Applications in Chemical Transformations
There is no evidence in the surveyed literature of this compound being utilized as a catalyst or a ligand in catalytic chemical transformations.
No research articles were identified that describe the use of this compound as a ligand for transition metals in catalytic reactions such as cycloadditions. While derivatives of the parent ketone, dibenzosuberone, have been explored as ligands in catalysis, the oxime derivative itself has not been reported in this role. orgsyn.orgrsc.org The design of ligands is crucial for the efficacy of transition metal catalysts, but this compound does not appear to have been investigated for this purpose. mdpi.com
Consequently, with no data on its use as a ligand, there is no information regarding any potential influence of this compound on the regioselectivity or enantioselectivity of catalytic processes. The control of selectivity is a primary goal in asymmetric catalysis, often achieved through the design of chiral ligands that create a specific steric and electronic environment around the metal center. mdpi.comua.esnih.govincatt.nl No such applications or studies involving this compound have been published.
Structure Activity Relationship Sar Studies
Correlating Structural Modifications with Chemical Reactivity
The chemical reactivity of dibenzosuberone (B195587) oxime and its derivatives is intrinsically linked to its three-dimensional structure. The tricyclic dibenzosuberone framework, combined with the oxime functional group, creates a unique electronic and steric environment that dictates the molecule's behavior in chemical reactions.
The alkylation of oximes is a reaction of significant interest, as it can proceed at either the nitrogen or the oxygen atom of the C=N-OH group, yielding N-alkyl oximes (nitrones) or O-alkyl oximes (oxime ethers), respectively. Oximes are considered bidentate nucleophiles, and the regioselectivity of their alkylation is highly dependent on the substrate's structural characteristics. mdpi.comnih.gov
In the case of dibenzosuberone oxime derivatives, O-alkylation is strongly favored over N-alkylation. mdpi.comnih.gov Research on the alkylation of 3,7-dibromothis compound with dimethylaminoethylchloride hydrochloride demonstrated that the reaction exclusively yields the O-alkylated product. mdpi.comnih.gov This high regioselectivity is attributed to steric hindrance imposed by the bulky tricyclic dibenzosuberone core, which makes the nitrogen atom less accessible to the alkylating agent. mdpi.com Consequently, the reaction proceeds preferentially at the less sterically hindered oxygen atom. mdpi.comresearchgate.net The choice of reaction conditions, such as using a polar aprotic solvent like acetone (B3395972) and a bulky base like potassium carbonate, also kinetically favors the O-alkylation pathway.
| Reactant | Alkylating Agent | Conditions | Product | Yield | Reference |
| 3,7-Dibromothis compound | Dimethylaminoethyl chloride hydrochloride | K₂CO₃, Acetone, 40-50°C, 24h | 3,7-dibromo-5-(dimethylaminoethyl-oxyimino)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene | 87% | mdpi.comnih.gov |
This table illustrates the regioselective O-alkylation of a substituted this compound, highlighting the reaction's efficiency and selectivity.
The dibenzosuberone core is considered a privileged substructure in medicinal chemistry, and its inherent structural and electronic properties significantly influence the reactivity of attached functional groups. thieme-connect.com The tricyclic system is not planar; the seven-membered ring adopts a folded, boat-like conformation, with a dihedral angle between the benzene (B151609) rings of approximately 142.8°. thieme-connect.com This non-planarity creates distinct steric environments around the molecule.
The electronic nature of the scaffold also plays a crucial role. Studies comparing the basicity of 5-dibenzosuberenone (the ketone precursor to the oxime) with its saturated analog, dibenzosuberone, show that the former is significantly more basic. thieme-connect.com This increased basicity is attributed to a combination of steric and electronic effects within the unsaturated seven-membered ring, which can better stabilize a positive charge on the carbonyl oxygen upon protonation. thieme-connect.com This electronic influence extends to the oxime derivative, affecting the nucleophilicity of the oxime oxygen and nitrogen atoms and thus influencing its reaction pathways. The rigid tricyclic framework is often explored in drug design to confer specific conformational constraints on a molecule, which can influence its interaction with biological targets. nih.gov
| Compound | Structure | pKBH+ | Key Feature | Reference |
| 5-Dibenzosuberenone | Unsaturated 7-membered ring | -5.25 | More basic due to steric and electronic effects | thieme-connect.com |
| Dibenzosuberone | Saturated 7-membered ring | Weaker base | Lacks conjugation of the ketone with the rings | thieme-connect.com |
This table compares the basicity of the ketone precursor to this compound with its saturated analog, illustrating the electronic influence of the scaffold's unsaturation.
Methodological Approaches to SAR Studies in Oxime Chemistry
SAR studies in oxime chemistry are conducted through systematic structural modifications to map the molecular features essential for a desired chemical or biological outcome. fmach.it This involves a methodical approach to altering specific parts of the molecule, such as the oxime group itself or the main ring system.
A common methodological approach in SAR involves the systematic modification of both the oxime group and the larger molecular scaffold to observe the resulting effects on reactivity and biological activity. fmach.it This can include several strategies:
Ring System Substitution : Introducing various substituents, such as halogens (e.g., bromine, chlorine) or alkyl groups, at different positions on the dibenzosuberone rings allows researchers to probe the impact of electronic and steric effects on reactivity. mdpi.com For example, the synthesis of 3,7-dibromodibenzosuberone was a key step in creating new derivatives for evaluation. mdpi.comnih.gov
Oxime Moiety Conversion : The oxime hydroxyl group can be converted into an oxime ether by introducing various alkyl or aryl chains. mdpi.com This strategy is often used to modulate the compound's physicochemical properties, such as lipophilicity and water solubility. For instance, adding polyether or polyhydric alcohol chains to an oxime can enhance its hydrophilicity. mdpi.com
Scaffold Replacement : In broader SAR explorations, entire sections of the scaffold may be replaced with other ring systems to determine which core structures are essential for activity. rsc.org
These systematic changes allow for the development of a comprehensive understanding of which molecular components are critical for a desired outcome.
| Parent Scaffold | Modification | Effect on Activity | Reference |
| Indirubin | Conversion of C3'-ketone to 3'-oxime | Enhanced water solubility and selectivity | mdpi.com |
| Indirubin-3'-oxime | Addition of polyether chain to form oxime ether | Strong inhibition of Stat3 signaling | mdpi.com |
| Indirubin-3'-oxime | Addition of -NO₂ group at the 5-position | Significantly increased inhibition potency against CDK2 | mdpi.com |
| Thiochromane | Replacement of 4-oxo group with 4-oxime ether | Enhanced anti-bacterial activity, decreased anti-fungal activity | rsc.org |
This table provides examples of how systematic modifications to a parent scaffold and its oxime moiety can modulate biological activity, illustrating a common SAR methodology.
The interplay between hydrophobicity and steric hindrance is a central theme in the SAR of oxime derivatives. These two factors profoundly influence both chemical reactivity and interactions with biological systems.
Steric Hindrance : As previously discussed, the steric bulk of the dibenzosuberone scaffold directly governs the regioselectivity of its oxime's alkylation reactions. mdpi.com More generally, increasing the size of substituents on or near a reactive center can hinder the approach of reactants, leading to lower reaction rates or a shift in the reaction pathway. rsc.org In biological contexts, bulky groups can prevent a molecule from fitting into a target's binding site, thus reducing its efficacy. rsc.org
| Structural Modification | General Effect on Reactivity / Activity | Underlying Principle | Reference |
| Increased alkyl chain length on a substituent | Diminished activity | Increased hydrophobicity and steric hindrance | rsc.org |
| Introduction of bulky groups near reactive site | Decreased reaction rate / binding affinity | Steric hindrance prevents optimal interaction/approach | rsc.org |
| Addition of polar groups (e.g., -OH, polyethers) | Modulated (often increased) water solubility | Increased hydrophilicity | mdpi.com |
| Balancing lipophilic and hydrophilic features | Optimized performance | Achieves appropriate permeability and target interaction | researchgate.net |
This table summarizes the general effects of modifying steric hindrance and hydrophobicity in the context of oxime SAR studies.
Emerging Research Directions and Future Perspectives
Development of Sustainable and Eco-Friendly Synthetic Routes
The synthesis of Dibenzosuberone (B195587), the precursor to Dibenzosuberone oxime, has traditionally relied on intramolecular Friedel-Crafts acylation of 2-(phenethyl)benzoic acid. However, this method often requires stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃) and utilizes chlorinated solvents, generating significant chemical waste. univaq.it Modern research is focused on developing greener, more sustainable alternatives that limit waste and employ reusable catalysts. univaq.itresearchgate.net
A significant advancement involves replacing traditional Lewis acids with immobilized, recyclable solid acid catalysts. univaq.it Researchers have successfully employed sulfonated styrene-divinylbenzene copolymer ion exchange resins, such as Amberlyst-15, for the cyclization step. univaq.itresearchgate.net This approach offers several advantages:
Reduced Waste: The solid catalyst can be easily filtered off and recycled, minimizing waste streams. univaq.it
Milder Conditions: The reactions can be carried out under milder conditions than traditional methods. univaq.it
Improved Safety: It avoids the use of large quantities of corrosive and polluting Lewis acids and chlorinated solvents. univaq.it
Studies have compared various acidic resins and solvents to optimize the synthesis of Dibenzosuberone. The use of Amberlyst-15 in toluene (B28343) with thionyl chloride as an activator has shown high yields and purity. univaq.it This methodology significantly lowers the environmental factor (E-factor) compared to previously reported procedures, marking a substantial step towards a more eco-friendly production pipeline for Dibenzosuberone and, consequently, its oxime derivatives. researchgate.net
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| AlCl₃ (traditional) | Dichloromethane | Reflux | High (unspecified) | univaq.it |
| Nafion-H | 1,2-Dichlorobenzene | High | 95 | univaq.it |
| Amberlyst-15 | Toluene | 100 | 77 | researchgate.net |
| Amberlyst-15 | p-Xylene | 100 | 72 | univaq.it |
Table 1: Comparison of Catalytic Systems for Dibenzosuberone Synthesis.
Novel Transformations and Mechanistic Insights into Oxime Chemistry
This compound serves as a versatile intermediate for various chemical transformations, leading to a range of derivatives. One of the most significant reactions is the Beckmann rearrangement , where the oxime is converted into a lactam. juniperpublishers.com This transformation is a crucial step in the synthesis of certain analogues and demonstrates a fundamental rearrangement reaction of the oxime. juniperpublishers.com
Another key transformation is the selective O-alkylation of the oxime. As a bidentate nucleophile, the oxime has the potential for alkylation on either the oxygen or nitrogen atom. Research has shown that reacting 3,7-dibromothis compound with dimethylaminoethylchloride hydrochloride in acetone (B3395972) with potassium carbonate as a base leads exclusively to the O-alkylated product. nih.govresearchgate.net This regioselectivity is crucial for synthesizing specific biologically active molecules, such as analogues of the drug Noxiptiline. nih.gov The preference for alkylation at the less sterically hindered oxygen atom is a key mechanistic insight into the reactivity of this specific oxime. researchgate.net
| Starting Material | Reagents | Product | Transformation | Reference |
| This compound | Acid catalyst | Lactam derivative | Beckmann Rearrangement | juniperpublishers.com |
| 3,7-Dibromothis compound | Dimethylaminoethylchloride HCl, K₂CO₃, Acetone | O-alkylated oxime | Selective O-alkylation | nih.gov |
Table 2: Key Transformations of this compound.
Mechanistic studies on oxime formation in general have also provided valuable insights. The reaction of nitrile oxides with certain olefins can lead to the formation of oximes alongside the expected 1,3-dipolar cycloaddition products. core.ac.uk This suggests a stepwise reaction mechanism competing with the concerted cycloaddition pathway, providing a deeper understanding of the electronic factors that govern oxime formation. core.ac.uk
Exploration of this compound in Material Science Applications (e.g., as Photoinitiators)
The application of oxime derivatives in material science, particularly as photoinitiators for polymerization, is a rapidly growing field. Oxime esters are highly valued as Type I photoinitiators, which generate free radicals upon exposure to light through the homolytic cleavage of the labile N–O bond. rsc.orgnih.gov This property makes them highly efficient for initiating free-radical polymerization in applications like photoresists, 3D printing, and coatings. google.comrsc.org
Research has focused on attaching various chromophores to the oxime ester functionality to tune the light absorption properties. Successful photoinitiators have been developed based on coumarin, naphthalene, carbazole, and anthraquinone (B42736) backbones, which allows them to operate effectively using visible light sources like LED lamps at 405 nm. rsc.orgnih.govgoogle.comrsc.org
While specific research into this compound esters as photoinitiators is not yet widely reported, the inherent photochemical properties of the oxime ester group, combined with the dibenzosuberone chromophore, suggest significant potential. The dibenzosuberenone (B194781) (the dehydrogenated analogue) framework is known to exhibit photophysical properties like fluorescence. beilstein-journals.org Future exploration could involve synthesizing oxime esters from Dibenzosuberone and evaluating their efficacy as photoinitiators. The key advantages of oxime ester systems include:
High efficiency due to the facile cleavage of the N-O bond. nih.gov
Tunable absorption maxima by modifying the chromophore. rsc.org
Utility in both UV and visible light-cured systems. rsc.org
The development of Dibenzosuberone-based oxime ester photoinitiators represents a promising future direction, potentially bridging the gap between pharmaceutical intermediates and advanced material science.
Q & A
Q. What are the optimal synthetic routes for Dibenzosuberone oxime, and how can purity be maximized during synthesis?
- Methodological Answer : this compound synthesis typically involves regioselective bromination of dibenzosuberone followed by oximation . To ensure purity:
- Use anhydrous hydrogen bromide for bromination to minimize side reactions .
- Purify intermediates via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (>98%) .
- Characterize intermediates (e.g., dibrominated isomers) using H/C NMR and FTIR to verify regiochemistry .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound derivatives?
- Methodological Answer :
- NMR : Assign proton environments (e.g., oxime proton at δ 8.5–9.0 ppm) and confirm cycloheptanone backbone integrity .
- Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion peaks (e.g., m/z 224.1 [M+H]) .
- HPLC : Optimize mobile phase (e.g., acetonitrile/water with 0.1% TFA) to resolve isomers and quantify yield .
Q. How can researchers validate the bioactivity of this compound in preliminary pharmacological assays?
- Methodological Answer :
- In vitro assays : Test serotonin/norepinephrine reuptake inhibition (IC) using rat synaptosomes, referencing Amitriptyline as a positive control .
- Dose-response curves : Use 6–8 concentrations (1 nM–100 µM) and analyze via nonlinear regression (GraphPad Prism) .
- Control for cytotoxicity : Include MTT assays on HEK-293 cells to rule out nonspecific effects .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of Dibenzosuberone bromination in oxime synthesis?
- Methodological Answer :
- Computational modeling : Perform DFT calculations (Gaussian 16) to compare transition-state energies of para vs. meta bromination pathways .
- Experimental validation : Use H NMR NOE experiments to confirm steric/electronic effects in dibrominated intermediates .
Q. How can contradictory data on this compound’s toxicological profile be resolved?
- Methodological Answer :
- Compare exposure conditions : AEGL-1 values (e.g., 0.17 mg/m for 10-min exposure) vary with concentration-time scaling (n=1) .
- Assay sensitivity : Replicate Malatesta et al. (1983) using modern LC-MS to detect trace metabolites that may influence toxicity .
- Species-specific responses : Cross-validate rodent (e.g., LD) and human-derived cell models .
Q. What strategies optimize this compound derivatives for CNS penetration in antidepressant studies?
- Methodological Answer :
- LogP optimization : Adjust substituents (e.g., halogenation) to achieve LogP 2–3 (via shake-flask method) for blood-brain barrier permeability .
- In silico ADMET : Use SwissADME to predict P-glycoprotein substrate likelihood and metabolic stability .
Q. How can researchers design experiments to resolve conflicting spectroscopic data on this compound’s tautomeric forms?
- Methodological Answer :
- Variable-temperature NMR : Monitor oxime proton shifts (e.g., 300–400 K) to detect keto-enol tautomerism .
- X-ray crystallography : Resolve crystal structures of derivatives (e.g., halogenated analogs) to confirm dominant tautomers .
Data Analysis and Reporting Guidelines
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?
- Methodological Answer :
- Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC/EC values .
- Apply ANOVA with post-hoc Tukey tests for multi-group comparisons (p<0.05) .
Q. How should researchers address inconsistencies in published synthetic yields of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
